molecular formula C16H14ClN3O4 B14362247 Nitromethaqualone hydrochloride CAS No. 3946-23-4

Nitromethaqualone hydrochloride

Cat. No.: B14362247
CAS No.: 3946-23-4
M. Wt: 347.75 g/mol
InChI Key: SIAJXPPTHOCXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitromethaqualone hydrochloride is a potent analogue of methaqualone, known for its sedative and hypnotic properties. It is significantly more potent than its parent compound, methaqualone, with a typical dose being approximately 25 mg

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitromethaqualone hydrochloride typically involves the nitration of methaqualone. Methaqualone itself is synthesized by refluxing anthranilic acid, acetic acid (or acetic anhydride), and o-toluidine . The nitration process introduces a nitro group into the methaqualone molecule, resulting in nitromethaqualone.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Nitromethaqualone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to its corresponding amine derivative.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Conversion to nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

Mechanism of Action

Nitromethaqualone hydrochloride primarily acts as a positive allosteric modulator of the GABA-A receptor . By binding to this receptor, it enhances the inhibitory effects of GABA, leading to increased sedative and hypnotic effects. This mechanism is similar to that of barbiturates and benzodiazepines, but this compound is significantly more potent.

Comparison with Similar Compounds

Uniqueness: Nitromethaqualone hydrochloride is unique due to its significantly higher potency compared to methaqualone. This increased potency allows for lower dosages to achieve the desired therapeutic effects, potentially reducing the risk of side effects.

Properties

CAS No.

3946-23-4

Molecular Formula

C16H14ClN3O4

Molecular Weight

347.75 g/mol

IUPAC Name

3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one;hydrochloride

InChI

InChI=1S/C16H13N3O4.ClH/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2;/h3-9H,1-2H3;1H

InChI Key

SIAJXPPTHOCXGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.